molecular formula C8H5ClN2O3 B1177669 interferon beta-1b CAS No. 145155-23-3

interferon beta-1b

Número de catálogo: B1177669
Número CAS: 145155-23-3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Interferon beta-1b is a useful research compound. Its molecular formula is C8H5ClN2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Multiple Sclerosis

Multiple Sclerosis Overview
Multiple sclerosis is a chronic autoimmune disease characterized by the degeneration of myelin sheaths surrounding nerve fibers, leading to neurological symptoms. Interferon beta-1b was the first disease-modifying therapy approved for MS, specifically for relapsing forms.

Clinical Efficacy

  • BENEFIT Trial : This pivotal study demonstrated that early treatment with this compound significantly delayed the conversion to clinically definite multiple sclerosis (CDMS) in patients with clinically isolated syndrome (CIS). The risk reduction was 37% when comparing early versus delayed treatment groups over five years, with a hazard ratio of 0.63 (95% CI 0.48-0.83; p=0.003) .
  • Relapsing-Remitting MS Studies : In trials involving patients with relapsing-remitting MS, this compound reduced the annualized relapse rate (ARR) significantly compared to placebo (0.84 vs. 1.27; p=0.0001) and increased the proportion of exacerbation-free patients .

Long-Term Effects and Safety Profile

This compound has shown a favorable long-term safety profile, with most adverse effects being mild and manageable. In studies extending beyond initial treatment phases, patients maintained stable disability scores, indicating that long-term treatment does not exacerbate disability progression .

Applications Beyond Multiple Sclerosis

COVID-19 Treatment
Recent studies have explored the use of this compound in treating COVID-19 patients. A randomized controlled trial indicated that a triple combination therapy involving this compound, lopinavir–ritonavir, and ribavirin effectively suppressed viral loads and alleviated symptoms faster than standard treatments .

Comparative Studies

This compound has been compared with other disease-modifying therapies for MS:

Study Treatment Group Primary Endpoint Results
BENEFIT TrialThis compound vs. PlaceboTime to CDMS37% risk reduction in early treatment group
This compound StudyHigh Dose vs. PlaceboAnnual Relapse RateARR: 0.84 (IFN) vs. 1.27 (Placebo); p=0.0001
COVID-19 StudyTriple Therapy vs. ControlViral Load SuppressionFaster symptom relief and lower viral loads in treatment group

Case Studies and Patient Outcomes

Several case studies have documented the outcomes of patients treated with this compound:

  • Patient Cohort Analysis : In a cohort study involving pregnant women with MS treated with interferon beta during pregnancy, outcomes were monitored to assess safety and efficacy . The findings suggested no significant adverse effects on pregnancy outcomes.
  • Longitudinal Follow-ups : A five-year follow-up after initial trials revealed that patients who received this compound maintained better functional scores compared to those who did not receive treatment during the trial period .

Propiedades

Número CAS

145155-23-3

Fórmula molecular

C8H5ClN2O3

Peso molecular

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.